molecular formula C16H9ClF6N4O B11074622 5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11074622
M. Wt: 422.71 g/mol
InChI Key: ICUAIUACARGJDZ-UHFFFAOYSA-N
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Description

5-{[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO}-2-PHENYL-5-(TRIFLUOROMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound characterized by the presence of trifluoromethyl groups, a pyridyl ring, and an imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl groups into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-{[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO}-2-PHENYL-5-(TRIFLUOROMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl groups and the pyridyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-{[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO}-2-PHENYL-5-(TRIFLUOROMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO}-2-PHENYL-5-(TRIFLUOROMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO}-2-PHENYL-5-(TRIFLUOROMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is unique due to its combination of trifluoromethyl groups, pyridyl ring, and imidazole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H9ClF6N4O

Molecular Weight

422.71 g/mol

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one

InChI

InChI=1S/C16H9ClF6N4O/c17-10-6-9(15(18,19)20)7-24-12(10)27-14(16(21,22)23)13(28)25-11(26-14)8-4-2-1-3-5-8/h1-7H,(H,24,27)(H,25,26,28)

InChI Key

ICUAIUACARGJDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N2)(C(F)(F)F)NC3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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